molecular formula C9H7Cl2FO B13720814 5-Allyloxy-1,3-dichloro-2-fluoro-benzene

5-Allyloxy-1,3-dichloro-2-fluoro-benzene

Cat. No.: B13720814
M. Wt: 221.05 g/mol
InChI Key: IQBFNWRDVAHNRV-UHFFFAOYSA-N
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Description

5-Allyloxy-1,3-dichloro-2-fluoro-benzene is an organic compound characterized by the presence of allyloxy, dichloro, and fluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene typically involves multiple steps. One common method includes the allylation of 1,3-dichloro-2-fluorobenzene using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial production, the process may involve continuous flow techniques to enhance efficiency and yield. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of intermediates . This method is advantageous for large-scale production due to its safety, energy efficiency, and reduced reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Allyloxy-1,3-dichloro-2-fluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

5-Allyloxy-1,3-dichloro-2-fluoro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyloxy-1,3-dichloro-2-fluoro-benzene is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for forming complex organic molecules. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

1,3-dichloro-2-fluoro-5-prop-2-enoxybenzene

InChI

InChI=1S/C9H7Cl2FO/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2

InChI Key

IQBFNWRDVAHNRV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C(=C1)Cl)F)Cl

Origin of Product

United States

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